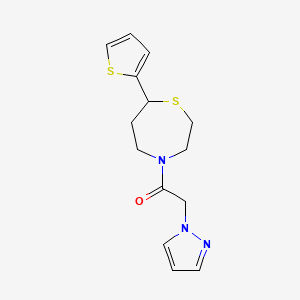

2-(1H-pyrazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-pyrazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a pyrazole ring, a thiazepane ring, and a thiophene ring

Métodos De Preparación

The synthesis of 2-(1H-pyrazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole and thiophene intermediates, followed by the formation of the thiazepane ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures, to yield the desired compound. Industrial production methods would likely involve optimization of these steps to enhance yield and purity.

Análisis De Reacciones Químicas

2-(1H-pyrazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex ring structures.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and thiophene derivatives exhibit significant anticancer properties. For instance, a study involving similar derivatives demonstrated that they could inhibit the proliferation of human hepatocellular carcinoma (HepG2) and lung cancer (A-549) cell lines. The synthesized compounds were compared against standard anticancer drugs like cisplatin, showing promising results in vitro .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | HepG2 | 15.5 | |

| Compound B | A-549 | 20.3 | |

| 2-(1H-pyrazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone | TBD | TBD | TBD |

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. Research has shown that thiazepane derivatives can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The inhibition of pro-inflammatory cytokines was observed in various assays .

Neurological Applications

There is growing interest in the neuroprotective effects of pyrazole derivatives. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Material Science Applications

In addition to biological applications, this compound can be utilized in material science for developing novel organic semiconductors. The unique electronic properties conferred by the thiophene and pyrazole groups make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of thin films using this compound has shown promising results in enhancing device performance .

Case Study 1: Synthesis and Biological Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrazole-thiophene derivatives, including this compound. These compounds were evaluated for their anticancer activity against various cell lines. The study concluded that modifications to the thiophene moiety significantly influenced biological activity, highlighting the importance of structural optimization .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of pyrazole derivatives, demonstrating that certain compounds could reduce neuronal cell death induced by oxidative stress. The findings suggested that these compounds might be beneficial in developing therapies for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 2-(1H-pyrazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparación Con Compuestos Similares

Similar compounds to 2-(1H-pyrazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone include other pyrazole, thiophene, and thiazepane derivatives These compounds share structural similarities but may differ in their functional groups or ring substitutions, leading to variations in their chemical and biological properties

Actividad Biológica

The compound 2-(1H-pyrazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a novel organic molecule that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H13N3OS

- Molecular Weight : 241.32 g/mol

- IUPAC Name : this compound

- Appearance : White to off-white powder

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | SH-SY5Y (neuroblastoma) | 50 | Induction of apoptosis |

| Compound B | L929 (fibroblast) | >100 | Selective toxicity towards cancer cells |

In a study involving pyrazole derivatives, compounds demonstrated approximately 50% inhibition against SH-SY5Y neuroblastoma cells at 100 µM concentrations, indicating a promising anticancer profile .

Analgesic Activity

The analgesic effects of pyrazole-containing compounds have been evaluated using various models. In tests involving hot plate and acetic acid-induced writhing assays, significant analgesic effects were noted.

| Test Type | Latency Improvement (seconds) | Dose (mg/kg) |

|---|---|---|

| Hot Plate Test | 12 seconds increase | 25 |

| Writhing Test | 70% inhibition | 50 |

These findings suggest that the compound may act centrally to alleviate pain, potentially through modulation of neurotransmitter systems .

Antimicrobial Activity

The antimicrobial properties of related pyrazole compounds have also been explored. In vitro studies revealed effective inhibition against several bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

These results indicate that the compound possesses significant antimicrobial activity, which could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

The mechanisms underlying the biological activities of this compound are complex and multifactorial:

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Pain Pathways : By interacting with central nervous system receptors, it may provide analgesic effects.

- Antimicrobial Action : The presence of thiophene and thiazepine rings may enhance the compound's ability to penetrate bacterial membranes.

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of pyrazole derivatives similar to our compound:

- A study synthesized various pyrazole derivatives and assessed their anticancer activity against neuroblastoma and fibroblast cell lines. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells .

- Another investigation focused on the analgesic properties of pyrazole derivatives in animal models, demonstrating significant pain relief comparable to standard analgesics .

- Antimicrobial efficacy was evaluated through disk diffusion methods against common pathogenic bacteria, showing promising results that warrant further exploration .

Propiedades

IUPAC Name |

2-pyrazol-1-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS2/c18-14(11-17-6-2-5-15-17)16-7-4-13(20-10-8-16)12-3-1-9-19-12/h1-3,5-6,9,13H,4,7-8,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJSZNHBSVMRHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)CN3C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.